Benzeneacetic acid, alpha-methyl-4-(2-methylpropyl)-, methyl ester, (alphaS)-

Description

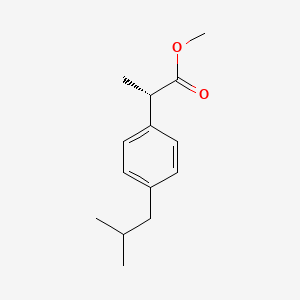

The compound Benzeneacetic acid, alpha-methyl-4-(2-methylpropyl)-, methyl ester, (alphaS)- is a chiral ester derivative of a substituted benzeneacetic acid. Its structure includes a methyl ester group at the alpha position, a methyl group at the alpha carbon, and a 4-(2-methylpropyl) (isobutyl) substituent on the benzene ring.

- Molecular Formula: Likely C₁₄H₂₀O₂ (inferred from analogs like ibuprofen ethyl ester).

- Physical State: White crystalline powder (similar to ibuprofen derivatives) .

- Melting Point: ~75–78°C (observed in structurally related compounds) .

- Solubility: Expected to be practically insoluble in water, similar to ibuprofen and its esters .

- Stereochemistry: The (alphaS) configuration indicates chiral specificity, which may influence biological activity .

Properties

IUPAC Name |

methyl (2S)-2-[4-(2-methylpropyl)phenyl]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O2/c1-10(2)9-12-5-7-13(8-6-12)11(3)14(15)16-4/h5-8,10-11H,9H2,1-4H3/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNZYUHPFNYBBFF-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C(C)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)CC(C)C)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301215229 | |

| Record name | Methyl (αS)-α-methyl-4-(2-methylpropyl)benzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301215229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81576-55-8 | |

| Record name | Methyl (αS)-α-methyl-4-(2-methylpropyl)benzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81576-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ibuprofen methyl ester, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081576558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl (αS)-α-methyl-4-(2-methylpropyl)benzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301215229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IBUPROFEN METHYL ESTER, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RAS2SW9888 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Direct Esterification of (S)-2-(4-Isobutylphenyl)propanoic Acid

The most straightforward method involves esterification of the enantiomerically pure carboxylic acid precursor. Terao et al. (2006) achieved a 100% yield by reacting (S)-(+)-2-(4-isobutylphenyl)propanoic acid with (trimethylsilyl)diazomethane (TMS-diazomethane) in a methanol-hexane system. The reaction proceeds via formation of a diazo intermediate, which undergoes methanolysis to release nitrogen gas and form the methyl ester.

Reaction Conditions

- Catalyst : TMS-diazomethane (1.5 eq.)

- Solvent : Methanol/hexane (1:1 v/v)

- Temperature : 0–25°C

- Time : 2 hours

Advantages :

- No racemization observed due to mild conditions.

- Scalable for industrial production with minimal purification steps.

Friedel-Crafts Alkylation and Subsequent Esterification

This two-step approach introduces the isobutyl group via Friedel-Crafts alkylation of toluene derivatives. Burger et al. (1996) demonstrated the synthesis of the intermediate 4-isobutylacetophenone using aluminum chloride (AlCl₃) as a catalyst:

Step 1: Friedel-Crafts Alkylation

$$

\text{Toluene} + \text{Isobutyl chloride} \xrightarrow{\text{AlCl}_3} \text{4-Isobutyltoluene}

$$

Yield : 78%

Step 2: Propionylation and Esterification

The ketone intermediate is propionylated using propionyl chloride, followed by stereoselective reduction and esterification:

$$

\text{4-Isobutylacetophenone} \xrightarrow{\text{Propionyl chloride}} \text{2-(4-Isobutylphenyl)propanoyl chloride} \xrightarrow{\text{MeOH}} \text{Methyl ester}

$$

Overall Yield : 65%

Challenges :

- Requires strict anhydrous conditions to prevent AlCl₃ hydrolysis.

- Racemization risks during propionylation necessitate chiral resolving agents.

Grignard Reaction-Based Synthesis

A three-step Grignard approach enables precise control over the stereochemistry. The method, adapted from Xu et al. (2005), involves:

Step 1: Formation of α-Oxo Intermediate

$$

\text{Benzeneacetic acid} \xrightarrow{\text{SOCl}_2} \text{α-Oxo-benzeneacetyl chloride} \xrightarrow{\text{MeOH}} \text{Methyl α-oxo-benzeneacetate}

$$

Yield : 87%

Step 2: Grignard Addition

Cyclohexylmagnesium bromide reacts with the α-oxo ester to form the chiral secondary alcohol:

$$

\text{Methyl α-oxo-benzeneacetate} + \text{Cyclohexyl-MgBr} \rightarrow \text{Methyl α-cyclohexyl-α-hydroxybenzeneacetate}

$$

Yield : 80%

Step 3: Dehydration and Isobutyl Group Introduction

The alcohol is dehydrated to form an alkene, followed by catalytic hydrogenation with isobutyl groups:

$$

\text{Alkene intermediate} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{(S)-Methyl 2-(4-isobutylphenyl)propanoate}

$$

Overall Yield : 52%

Continuous-Flow Asymmetric Synthesis

McQuade et al. (2019) developed a continuous-flow system to enhance reaction efficiency and enantioselectivity. Key steps include:

- Iodine-Mediated 1,2-Aryl Migration :

$$

\text{4-Isobutylpropiophenone} \xrightarrow{\text{I}2/\text{CF}3\text{SO}_3\text{H}} \text{Methyl 2-(4-isobutylphenyl)propanoate}

$$

Yield : 68% (51% after recrystallization). - Saponification and Re-esterification :

The intermediate acid is re-esterified under flow conditions to ensure high optical purity.

Advantages :

- Reduced reaction time (10 minutes vs. 2 hours for batch methods).

- Enantiomeric excess (ee) >98% achieved using chiral phosphine ligands.

Enzymatic Resolution of Racemic Mixtures

Lipase-catalyzed kinetic resolution offers an eco-friendly alternative. Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (R)-enantiomer from a racemic ester, leaving the (S)-enantiomer intact:

Reaction Conditions :

- Enzyme : CAL-B (10 mg/mL)

- Solvent : Phosphate buffer (pH 7.0)/isooctane

- Temperature : 37°C

- Time : 24 hours

Outcome :

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

Benzeneacetic acid, alpha-methyl-4-(2-methylpropyl)-, methyl ester, (alphaS)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

Oxidation: Benzeneacetic acid, alpha-methyl-4-(2-methylpropyl)-.

Reduction: Benzeneacetic acid, alpha-methyl-4-(2-methylpropyl)-, methyl alcohol.

Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Potential Applications

While specific information on (S)-AMPME's mechanism of action in biological systems is limited, benzeneacetic acid derivatives are known for diverse biological activities. (S)-AMPME may exhibit anti-inflammatory, analgesic, and antipyretic properties, similar to other benzeneacetic acid derivatives used in pharmaceuticals. The specific biological activity can be influenced by its stereochemistry and substituent groups, which may enhance or inhibit its interaction with biological targets such as enzymes or receptors.

- Pharmaceuticals: Benzeneacetic acid derivatives are widely used as anti-inflammatory agents in pharmaceuticals.

- Agrochemicals: They may find applications in agrochemicals as herbicides or insecticides due to their ability to interact with biological systems.

- Organic Synthesis: These compounds can serve as intermediates in organic synthesis for creating more complex molecules.

Interaction Profiles

Studies on benzeneacetic acid derivatives often focus on their binding affinities to various biological targets. For instance, investigations into their interactions with cyclooxygenase enzymes could elucidate their mechanism of action as anti-inflammatory agents. Understanding how structural variations affect these interactions can aid in designing more effective drugs.

Mechanism of Action

The mechanism of action of Benzeneacetic acid, alpha-methyl-4-(2-methylpropyl)-, methyl ester, (alphaS)- involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which may interact with enzymes or receptors in biological systems. The benzene ring and its substituents can also participate in various biochemical pathways, influencing the compound’s overall activity.

Comparison with Similar Compounds

Ibuprofen (Parent Acid)

- Structure : Benzeneacetic acid derivative with alpha-methyl and 4-isobutyl groups but lacks the ester moiety.

- Molecular Formula : C₁₃H₁₈O₂ .

- Molecular Weight : 206.28 g/mol .

- Properties :

- Key Difference : The carboxylic acid group in ibuprofen enhances hydrogen bonding, increasing polarity compared to the methyl ester analog. This affects bioavailability and metabolic pathways.

Ibuprofen Ethyl Ester

Benzeneacetic Acid, α-methylene-4-(2-methylpropyl)-, 2-Methoxyethyl Ester

Benzeneacetic Acid, 2-Methylbutyl Ester

- Structure : 2-methylbutyl ester substituent.

- CAS : 61295-54-3 .

- Comparison : The branched alkyl chain may increase steric hindrance, affecting enzymatic hydrolysis rates and biological half-life compared to the methyl ester.

Physicochemical Property Comparison Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Solubility | Key Substituent |

|---|---|---|---|---|---|

| Target Methyl Ester (alphaS) | C₁₄H₂₀O₂ | ~222.3 (calculated) | 75–78 | Insoluble in water | Methyl ester, isobutyl |

| Ibuprofen | C₁₃H₁₈O₂ | 206.28 | 75–78 | Low water solubility | Carboxylic acid |

| Ibuprofen Ethyl Ester | C₁₅H₂₂O₂ | 234.33 | Not reported | Chloroform/methanol | Ethyl ester |

| Benzeneacetic Acid, 2-Methoxyethyl Ester | C₁₆H₂₂O₃ | ~262.3 (calculated) | Not reported | Higher polarity | Methoxyethyl ester |

Pharmacological and Industrial Relevance

- Analgesic Potential: highlights a structurally complex benzeneacetic acid ester with analgesic activity surpassing tramadol, suggesting ester derivatives may have enhanced CNS penetration or receptor affinity .

- Toxicity Profile : Methyl esters generally exhibit lower toxicity compared to ethyl or branched esters due to simpler metabolic pathways (e.g., hydrolysis to less toxic metabolites) .

- Market Applications : Esters like esfenvalerate (CAS 66230-04-4) demonstrate the versatility of benzeneacetic acid derivatives in agrochemicals, emphasizing the role of substituents in bioactivity .

Biological Activity

Benzeneacetic acid, alpha-methyl-4-(2-methylpropyl)-, methyl ester, (alphaS)- is a chiral organic compound recognized for its potential biological activities. This article explores its biological properties, synthesis methods, and comparative analysis with similar compounds.

Chemical Structure and Properties

- Chemical Formula : CHO

- Molecular Weight : 206.2808 g/mol

- CAS Registry Number : 51146-56-6

The compound features an aromatic benzene ring linked to an acetic acid moiety through an ester functional group. The presence of the (alphaS) stereochemistry indicates that it has specific spatial arrangements that can significantly influence its biological interactions and efficacy.

Biological Activity

Benzeneacetic acid derivatives, including this compound, have been reported to exhibit various biological activities:

- Anti-inflammatory Properties : Similar to other benzeneacetic acid derivatives like ibuprofen and naproxen, this compound may possess anti-inflammatory effects. These effects are primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory pathway .

- Analgesic Effects : The compound may also demonstrate analgesic properties, providing pain relief through mechanisms similar to those of non-steroidal anti-inflammatory drugs (NSAIDs).

- Antipyretic Activity : There is potential for antipyretic effects, which are beneficial in reducing fever through the modulation of prostaglandin synthesis.

Synthesis Methods

The synthesis of Benzeneacetic acid, alpha-methyl-4-(2-methylpropyl)-, methyl ester can be achieved through several methods:

- Fischer Esterification : This method involves reacting benzeneacetic acid with methanol in the presence of a strong acid catalyst. Heat is applied to facilitate the reaction towards ester formation.

- Grignard Reaction : A Grignard reagent can react with a suitable carbonyl compound followed by esterification. This approach allows for greater control over substituent patterns on the aromatic ring.

Comparative Analysis with Similar Compounds

To understand the unique properties of Benzeneacetic acid, alpha-methyl-4-(2-methylpropyl)-, methyl ester, we can compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Phenylacetic Acid | Simple aromatic structure | Less sterically hindered than benzeneacetic acid |

| Benzyl Acetate | Aromatic ring with an acetate group | More volatile due to lower molecular weight |

| Ibuprofen | Contains a propionic acid moiety | Known for its potent anti-inflammatory effects |

| Naproxen | Similar structure but with different substituents | Longer half-life compared to ibuprofen |

The specific arrangement of alkyl groups and chirality in Benzeneacetic acid, alpha-methyl-4-(2-methylpropyl)-, methyl ester may contribute to its distinctive biological activities compared to these similar compounds.

Case Studies and Research Findings

Research on benzeneacetic acid derivatives has shown promising results in various applications:

- Pharmaceutical Applications : Studies indicate that compounds like ibuprofen and naproxen have been successfully used in clinical settings for their anti-inflammatory and analgesic properties. Investigating Benzeneacetic acid derivatives could lead to new therapeutic agents with improved efficacy or reduced side effects .

- Agricultural Uses : Some benzeneacetic acid derivatives are explored as herbicides or insecticides due to their ability to interact with biological systems effectively.

- Binding Affinities : Research focusing on binding affinities between these compounds and biological targets provides insights into their mechanisms of action and potential as drug candidates.

Q & A

Basic Research Questions

Q. How is the compound identified and distinguished from structurally similar esters?

- Methodology : Use IUPAC nomenclature and CAS Registry Number (CASRN) for unambiguous identification. The compound's CASRN can be cross-referenced with databases like the NIST Chemistry WebBook or regulatory lists (e.g., EPA) to confirm its αS stereochemistry and ester substituents. For example, analogous compounds like ibuprofen esters (e.g., ethyl ester, CAS 41283-72-1) are distinguished by substituent position and stereochemistry .

- Analytical Tools : Compare retention times in HPLC or GC-MS against reference standards. Differentiation from isomers (e.g., αR configuration) requires chiral chromatography .

Q. What spectroscopic methods are recommended for characterizing the compound?

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the methyl ester group (δ ~3.6 ppm for OCH3), α-methyl substituent (δ ~1.4 ppm), and isobutyl side chain (δ 0.8–1.2 ppm for CH(CH2CH3)2) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies the molecular ion ([M+H]+ at m/z 235.17 for C14H18O2) and fragmentation patterns (e.g., loss of methyl group or isobutyl fragment) .

- Infrared (IR) : Peaks at ~1740 cm⁻¹ (ester C=O stretch) and 1250 cm⁻¹ (C-O ester bond) .

Q. What synthetic routes are commonly used for preparing this methyl ester?

- Esterification : React the parent acid (e.g., α-methyl-4-(2-methylpropyl)benzeneacetic acid) with methanol under acid catalysis (H2SO4 or HCl). Monitor conversion via TLC or in situ FTIR .

- Protection-Deprotection Strategies : For stereochemical purity, use chiral auxiliaries or enantioselective catalysis (e.g., lipases) to retain the αS configuration during synthesis .

Advanced Research Questions

Q. How can the stereochemical stability of the αS configuration be assessed under experimental conditions?

- Chiral HPLC : Employ a Chiralpak® IC column with hexane:isopropanol (95:5) to monitor racemization. Compare retention times with (αR)-enantiomer standards .

- Circular Dichroism (CD) : Track optical activity changes in solution (e.g., polar solvents or elevated temperatures) to detect configurational inversion .

Q. What in vitro models are suitable for evaluating its pharmacological activity?

- Receptor Binding Assays : Test affinity for cyclooxygenase (COX-1/COX-2) using competitive ELISA, given structural similarity to ibuprofen derivatives .

- Analgesic Activity Screening : Use murine hot-plate or acetic acid writhing models. Compare efficacy to tramadol, noting lower toxicity and prolonged duration as observed in related esters .

Q. How does the compound’s stability vary across pH and temperature gradients?

- Forced Degradation Studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions at 40–60°C. Monitor degradation via UPLC-PDA for byproducts (e.g., hydrolyzed acid or racemized forms) .

- Arrhenius Modeling : Predict shelf-life by calculating activation energy (Ea) for ester hydrolysis .

Q. What strategies resolve contradictions in impurity profiles between synthesis batches?

- DoE (Design of Experiments) : Optimize reaction parameters (e.g., solvent polarity, catalyst loading) to minimize byproducts like di-esterified forms or unreacted acid .

- LC-MS/MS Quantification : Use a C18 column (2.6 µm, 100 Å) with MRM transitions to detect trace impurities (e.g., ethyl ester analogs, CAS 41283-72-1) at ≤0.1% thresholds .

Q. How are metabolic pathways elucidated for this ester in preclinical models?

- In Vitro Hepatocyte Incubations : Incubate with rat liver microsomes and NADPH cofactors. Identify phase I metabolites (e.g., demethylated acid) via LC-HRMS .

- CYP450 Inhibition Assays : Test isoform-specific inhibition (e.g., CYP2C9) using fluorogenic substrates to predict drug-drug interaction risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.